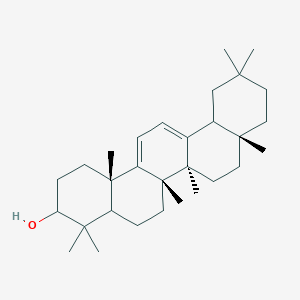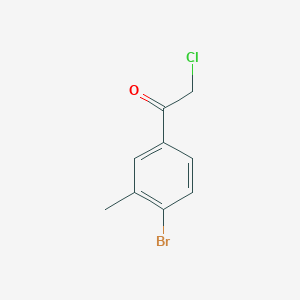
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H8BrClO. This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a chlorine atom attached to an ethanone backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one typically involves the reaction of 1-(4-Bromo-3-methylphenyl)ethanol with pyridinium chlorochromate in dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature for 12 hours, followed by partitioning between dichloromethane and brine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate adjustments in reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.
Reduction: 1-(4-Bromo-3-methylphenyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of various intermediates and products, which can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3’-methylacetophenone: Similar structure but lacks the chlorine atom.
1-(4-Bromo-3-methylphenyl)ethanol: Similar structure but has a hydroxyl group instead of a chlorine atom.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but the bromine atom is positioned differently
Uniqueness
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in the synthesis of various complex compounds.
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
WCVNVVBRMRYTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)



![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
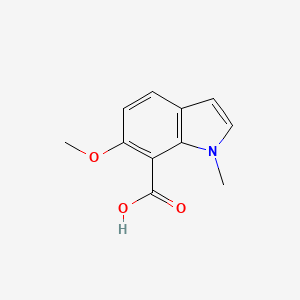

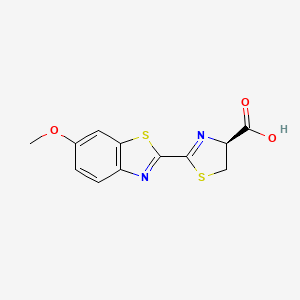
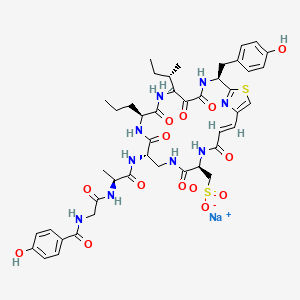
![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)
